![molecular formula C19H22N2O3S B2848728 N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide CAS No. 606112-79-2](/img/structure/B2848728.png)
N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide is a synthetic compound that has been used in various scientific research applications. It is a relatively new compound, having been first synthesized in the late 1990s, and has since been studied extensively in the laboratory. This compound has a wide range of biochemical and physiological effects, and has been used in a variety of experiments.
Scientific Research Applications
Anti-acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives evaluated for anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and specific groups significantly enhanced activity, with one compound showing remarkable potency as an inhibitor of acetylcholinesterase, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).
Antibacterial Properties
Ajani et al. (2013) reported on the synthesis of N,N-diethyl amide bearing sulfonamides and their significant antibacterial efficacy against Escherichia coli and Staphylococcus aureus. This research underlines the importance of sulfonamide derivatives in combating bacterial infections (Ajani et al., 2013).
Antidepressant Development
Hvenegaard et al. (2012) explored the metabolic pathways of a novel antidepressant, Lu AA21004, through various enzymatic processes. This study contributes to understanding the pharmacokinetics and potential therapeutic applications of similar benzamide derivatives in treating major depressive disorders (Hvenegaard et al., 2012).
Enzyme Inhibition
Khalid et al. (2013) synthesized O-substituted derivatives of piperidine and evaluated their bioactivity against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), discovering compounds with significant inhibitory activity, particularly against BChE. This finding supports the potential use of these compounds in developing treatments for diseases associated with enzyme dysregulation (Khalid et al., 2013).
Antimicrobial Activity Against Plant Pathogens
Vinaya et al. (2009) synthesized piperidine derivatives and assessed their antimicrobial effectiveness against pathogens affecting tomatoes, Lycopersicon esculentum. The study provides insights into developing plant protection agents based on benzamide derivatives (Vinaya et al., 2009).
Lewis Basic Catalysts in Organic Synthesis
Wang et al. (2006) demonstrated the use of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, highlighting the versatility of piperidine derivatives in facilitating organic synthesis (Wang et al., 2006).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives have shown significant inhibitory bioactivity in hepg2 cells .
Biochemical Pathways
N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide has been found to activate hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions. It promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .
Pharmacokinetics
It’s known that the design and synthesis of novel benzamide derivatives, which this compound is a part of, are guided by bioisosterism and pharmacokinetic parameters .
Result of Action
N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide has been found to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
It’s known that the increase of hif expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors .
properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-7-9-18(10-8-15)25(23,24)21-13-11-17(12-14-21)20-19(22)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLITXWNRDFAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

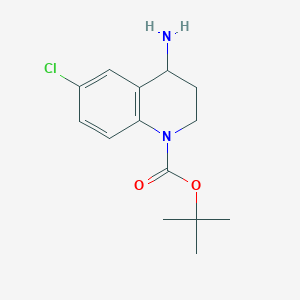
![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2848650.png)
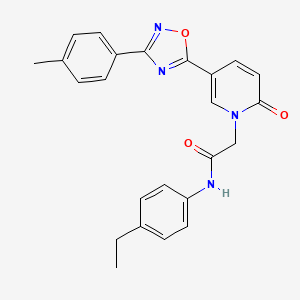
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2848653.png)
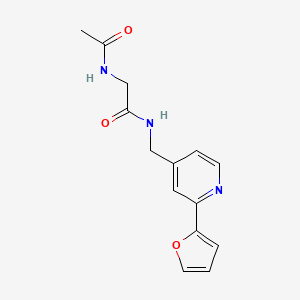
![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2848655.png)
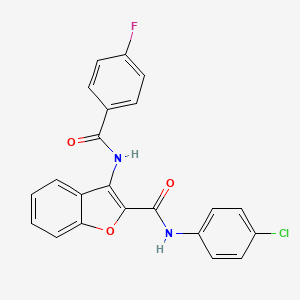
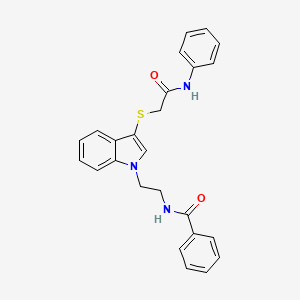
![2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide](/img/structure/B2848659.png)
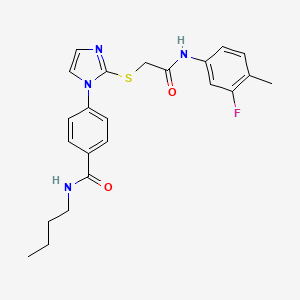

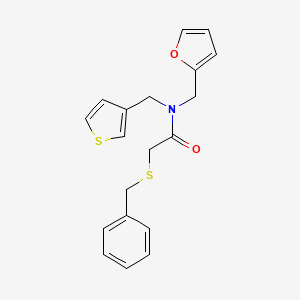
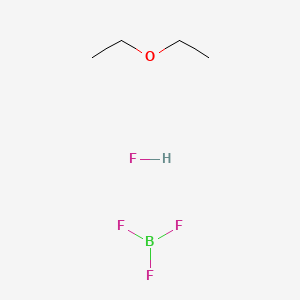
![3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2848667.png)